Cas no 577-05-9 (BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-)

BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- Chemical and Physical Properties
Names and Identifiers
-
- BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-
- 1-methoxy-2,4-bis(trifluoromethyl)benzene
- E90841
- 2,4-Bis(trifluoromethyl)anisole
- MFCD13185339
- CS-0194877
- HUWRGBNVIODXGT-UHFFFAOYSA-N
- 577-05-9
- AB91870
- SCHEMBL13881957
-
- MDL: MFCD13185339
- Inchi: InChI=1S/C9H6F6O/c1-16-7-3-2-5(8(10,11)12)4-6(7)9(13,14)15/h2-4H,1H3
- InChI Key: HUWRGBNVIODXGT-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Computed Properties
- Exact Mass: 244.03228378Da
- Monoisotopic Mass: 244.03228378Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 9.2Ų
BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015000150-500mg |
2,4-Bis(trifluoromethyl)anisole |
577-05-9 | 97% | 500mg |
$839.45 | 2023-09-01 | |
Alichem | A015000150-1g |
2,4-Bis(trifluoromethyl)anisole |
577-05-9 | 97% | 1g |
$1549.60 | 2023-09-01 | |
Advanced ChemBlocks | N27713-250MG |
1-Methoxy-2,4-bis(trifluoromethyl)benzene |
577-05-9 | 95% | 250MG |
$150 | 2023-09-15 | |
A2B Chem LLC | BA21293-5g |
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)- |
577-05-9 | 97% | 5g |
$1043.00 | 2024-04-19 | |
A2B Chem LLC | BA21293-10g |
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)- |
577-05-9 | 97% | 10g |
$1728.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265547-500mg |
1-Methoxy-2,4-bis(trifluoromethyl)benzene |
577-05-9 | 95% | 500mg |
¥3295.00 | 2024-05-08 | |
Aaron | AR01K7G9-1g |
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)- |
577-05-9 | 95% | 1g |
$444.00 | 2025-02-12 | |
A2B Chem LLC | BA21293-500mg |
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)- |
577-05-9 | 97% | 500mg |
$261.00 | 2024-04-19 | |
Aaron | AR01K7G9-500mg |
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)- |
577-05-9 | 95% | 500mg |
$333.00 | 2025-02-12 | |
A2B Chem LLC | BA21293-1g |
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)- |
577-05-9 | 97% | 1g |
$339.00 | 2024-04-19 |
BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- Related Literature
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Additional information on BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-
Chemical Profile of BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- (CAS No. 577-05-9)
BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-, identified by the Chemical Abstracts Service Number (CAS No.) 577-05-9, is a fluorinated aromatic compound with significant applications in pharmaceutical and agrochemical research. This molecule, characterized by a benzene ring substituted with two trifluoromethyl groups at the 2 and 4 positions and a methoxy group at the 1 position, exhibits unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.
The structural features of this compound contribute to its reactivity and stability under various chemical conditions. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. Concurrently, the methoxy group introduces a degree of electron-donating character, influencing the overall reactivity profile. These dual influences make BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- a versatile building block for constructing more complex molecular architectures.
In recent years, researchers have explored the utility of this compound in the development of novel therapeutic agents. Its fluorinated structure is particularly relevant in medicinal chemistry due to the well-documented role of fluorine substituents in modulating drug efficacy, metabolic stability, and pharmacokinetic properties. For instance, studies have demonstrated that fluorinated aromatic compounds can improve binding affinity to biological targets by enhancing lipophilicity and reducing metabolic susceptibility.
One notable application of BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The trifluoromethyl groups and methoxy group collectively create a pharmacophore that can interact favorably with protein binding pockets. Recent advancements in computational chemistry have enabled the rational design of such inhibitors by predicting molecular interactions at an atomic level. This has led to the identification of lead compounds with improved selectivity and reduced off-target effects.
The agrochemical sector has also benefited from the use of this compound as a precursor in developing novel pesticides. Fluorinated aromatic compounds are known for their enhanced resistance to degradation under environmental conditions, ensuring prolonged activity against pests. A groundbreaking study published last year highlighted the synthesis of a new generation of herbicides derived from BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-, which demonstrated superior efficacy while maintaining low toxicity to non-target organisms.
From a synthetic chemistry perspective, the preparation of BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- involves multi-step reactions that showcase modern methodologies in organic synthesis. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to achieve high regioselectivity and yield. These advances underscore the importance of innovative synthetic approaches in accessing complex molecular structures for industrial applications.
The compound’s stability under various storage conditions makes it an attractive candidate for large-scale production and distribution. However, challenges remain in optimizing purification protocols to isolate BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- in high purity while minimizing byproduct formation. Recent research has focused on improving chromatographic techniques and crystallization methods to enhance overall process efficiency.
Future research directions for this compound include exploring its potential in materials science. Fluorinated aromatics are increasingly being investigated for their electronic properties in organic semiconductors and liquid crystal displays (LCDs). The unique combination of electronic and steric effects in BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- may contribute to its suitability as an active layer material in next-generation optoelectronic devices.
In conclusion, BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- (CAS No. 577-05-9) represents a fascinating example of how structural modifications can tailor chemical properties for diverse applications. Its role in pharmaceuticals and agrochemicals underscores its importance as a synthetic intermediate. As research continues to uncover new possibilities for this compound, its impact on science and industry is likely to grow even further.
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